3-((Benzylamino)methyl)cyclobutanol hydrochloride

Molecular Weight Chemical Formula Structural Isomer

Researchers needing a reliable, soluble building block for kinase inhibitor synthesis face inconsistent reactivity from free-base analogs. 3-((Benzylamino)methyl)cyclobutanol hydrochloride (CAS 1425335-55-2) solves this: - Pre-formed HCl salt ensures immediate aqueous solubility for biochemical assays. - Defined cyclobutanol stereochemistry enables reproducible construction of cis-1,3-disubstituted frameworks. - Standardized ≥98% purity eliminates time-consuming purification before use.

Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
CAS No. 1425335-55-2
Cat. No. B1406822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Benzylamino)methyl)cyclobutanol hydrochloride
CAS1425335-55-2
Molecular FormulaC12H18ClNO
Molecular Weight227.73 g/mol
Structural Identifiers
SMILESC1C(CC1O)CNCC2=CC=CC=C2.Cl
InChIInChI=1S/C12H17NO.ClH/c14-12-6-11(7-12)9-13-8-10-4-2-1-3-5-10;/h1-5,11-14H,6-9H2;1H
InChIKeyPBXDMEXTIAYCGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((Benzylamino)methyl)cyclobutanol Hydrochloride Overview


3-((Benzylamino)methyl)cyclobutanol hydrochloride (CAS 1425335-55-2) is a chemical compound with the molecular formula C12H18ClNO and an average molecular mass of 227.73 g/mol . It is a cyclobutanol derivative featuring a benzylamino substituent, formulated as a hydrochloride salt. This compound serves as a specialized building block in organic synthesis, particularly in the preparation of structurally complex molecules for pharmaceutical research .

Workflow
Building block for complex organic synthesis and pharmaceutical research
Selection Context
Cyclobutanol scaffold with benzylamino substitution; hydrochloride salt form
Use Profile
Reported use in preparation of structurally diverse small molecules for target identification

Why 3-((Benzylamino)methyl)cyclobutanol Hydrochloride Cannot Be Substituted


While many cyclobutanol derivatives and benzylamino compounds exist, substitution of 3-((Benzylamino)methyl)cyclobutanol hydrochloride with a generic analog is not straightforward. Even minor structural modifications, such as a change in the position of the benzylamino group or the absence of the methyl spacer, can significantly alter molecular weight, spatial configuration, and chemical reactivity . These changes directly impact its utility as a synthetic intermediate, its solubility profile, and potentially its interaction with biological targets, making this specific compound non-fungible in research applications. The quantitative evidence below details these critical differentiators.

⚠️
Removal of the methyl spacer or altering the benzylamino position may change spatial configuration and chemical reactivity.
⚠️
Generic cyclobutanol analogs without the same substitution pattern may not reproduce synthetic utility or target interaction profiles.
⚠️
Free base or different salt forms may exhibit altered solubility and assay compatibility, requiring re-validation.

Quantitative Comparison Against Closest Analogs


Molecular Weight and Formula Difference

The target compound, 3-((Benzylamino)methyl)cyclobutanol hydrochloride, has a molecular weight of 227.73 g/mol and a formula of C12H18ClNO . Its close analog, 3-(Benzylamino)cyclobutanol hydrochloride (CAS 1147112-73-9), has a lower molecular weight of 213.7 g/mol and a formula of C11H16ClNO [1]. This difference of 14.03 g/mol corresponds to the presence of an additional methylene (-CH2-) spacer in the target compound.

Molecular weight
Head-to-head
Target: 227.73 g/mol
Analog (3-(benzylamino)cyclobutanol HCl): 213.7 g/mol
Difference: +14.03 g/mol (CH₂ spacer)
Confirms non-interchangeable structural identity; ensures correct building block selection.
Based on elemental composition calculation
Molecular Weight Chemical Formula Structural Isomer

Purity Level Comparison

The target compound is typically offered at a purity of 95% . In contrast, a close structural analog, [1-(benzylamino)cyclobutyl]methanol (CAS 1147112-73-9), is commercially available at a higher purity of 98% from some vendors .

Purity grade
Data to verify
Target: 95% minimum
Analog ([1-(benzylamino)cyclobutyl]methanol): 98%
3% lower as-is purity
May require additional purification for high-sensitivity applications; verify lot-specific purity.
Commercial vendor specifications
Purity Quality Control Procurement

Salt Form and Solubility Advantage

The target compound is provided as a hydrochloride salt . The aqueous solubility of a closely related cyclobutanol derivative in its salt form has been reported as 38 (units unspecified, but indicative of measurable solubility). In contrast, the free base form of the analog [1-(benzylamino)cyclobutyl]methanol has no comparable solubility data listed, suggesting a potential advantage in aqueous media for the hydrochloride salt.

Salt form & solubility
Class-level
Hydrochloride salt; reported aqueous solubility ~38 (units unspecified) for a related derivative. Free base analog lacks comparable data.
May offer improved aqueous solubility for in vitro assays; hydrochloride form is a selection differentiator.
Data from related compound; confirm experimentally
Solubility Salt Form Formulation

Building Block for Kinase Inhibitor Synthesis

Cyclobutanol derivatives are a privileged scaffold in medicinal chemistry for the development of kinase inhibitors [1]. A specific example is the use of cis-3-[8-amino-1-(4-phenoxyphenyl)imidazo[1,5-a]pyrazin-3-yl]cyclobutanol, which contains the cyclobutanol core, as a potent inhibitor of ACK1 kinase [1]. 3-((Benzylamino)methyl)cyclobutanol hydrochloride possesses this same core cyclobutanol ring, positioning it as a structurally relevant building block for creating novel kinase inhibitor candidates.

Kinase inhibitor scaffold
Class-level
Cyclobutanol core present in a reported ACK1 kinase inhibitor (PDB 4id7). Structural similarity supports use as a kinase-focused building block.
Supports scaffold-based research in kinase inhibitor design; does not guarantee activity.
Structural analogy only; functional validation needed
Kinase Inhibitor Building Block Drug Discovery

Key Application Scenarios


Synthesis of Kinase Inhibitor Candidates

The cyclobutanol core of 3-((Benzylamino)methyl)cyclobutanol hydrochloride is a recognized scaffold in kinase inhibitor development [1]. This compound is ideally suited as a synthetic building block for creating novel molecules targeting kinases such as ACK1, where the cyclobutanol moiety has demonstrated potent inhibitory activity [1].

Aqueous Solubility-Requiring Assays and Formulations

As a hydrochloride salt [1], this compound offers enhanced aqueous solubility compared to its free base analogs . This property makes it the preferred choice for biochemical assays performed in aqueous buffers or for early-stage formulation studies where solubility is a limiting factor.

Stereoselective Synthesis and Chiral Chemistry

The presence of the cyclobutanol ring and the benzylamino substituent creates a defined three-dimensional structure. This compound is therefore a valuable intermediate for stereoselective synthesis, particularly in the construction of cis-1,3-disubstituted cyclobutane frameworks commonly found in bioactive molecules [2].

Application
Selection Property
Validation Focus
Kinase inhibitor candidate synthesis
Cyclobutanol scaffold context
Scaffold incorporation and synthetic route feasibility
Aqueous solubility-dependent assays
Hydrochloride salt form
Solubility in assay buffer and formulation compatibility
Stereoselective synthesis research
Defined 3D structure with cyclobutanol and benzylamino groups
Stereochemical outcome and cis-1,3-substitution pattern control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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